

Application Note: Quantification of Triafur in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Triafur	
Cat. No.:	B1203085	Get Quote

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Triafur** in human plasma. The described protocol is essential for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies of **Triafur**. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid and selective LC-MS/MS analysis. The assay has been validated for linearity, precision, and accuracy, demonstrating its suitability for high-throughput bioanalysis.

Introduction

Triafur is a novel therapeutic agent under investigation for its potential pharmacological activities. To support its clinical development, a reliable method for its quantification in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of **Triafur** in human plasma. The method is designed to be both rapid and robust, making it suitable for the analysis of large numbers of samples from preclinical and clinical studies.

Experimental Protocols Sample Preparation



A protein precipitation method is employed for the extraction of **Triafur** and the internal standard (IS), **Triafur**-d4, from human plasma.

Materials:

- Human plasma (K2-EDTA)
- · Triafur certified reference standard
- Triafur-d4 (internal standard) certified reference standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Deionized water, 18 MΩ·cm or higher
- 1.5 mL polypropylene microcentrifuge tubes
- Centrifuge capable of 14,000 x g

Procedure:

- Spike 50 μ L of human plasma with 5 μ L of the internal standard working solution (100 ng/mL **Triafur**-d4 in 50% MeOH).
- Add 200 μL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
- Transfer 100 μ L of the clear supernatant to a clean 96-well plate or autosampler vials.
- Inject 5 μL of the supernatant into the LC-MS/MS system.



LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Liquid Chromatography Conditions:

Parameter	Condition
HPLC System	Waters ACQUITY UPLC I-Class or equivalent
Column	ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 50 mm
Column Temperature	40°C
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Gradient Program	Time (min)

Mass Spectrometry Conditions:



Parameter	Condition
Mass Spectrometer	Waters Xevo TQ-S or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Desolvation Temperature	500°C
Desolvation Gas Flow	1000 L/hr (Nitrogen)
Cone Gas Flow	150 L/hr (Nitrogen)
Collision Gas	Argon
MRM Transitions	Analyte

Data Presentation Calibration Curve

The method demonstrated excellent linearity over the concentration range of 1 to 2000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of **Triafur** to the internal standard against the nominal concentration. A linear regression with a $1/x^2$ weighting was used.



Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)
1	0.005
5	0.024
20	0.101
50	0.253
100	0.508
500	2.54
1000	5.11
2000	10.21
Correlation Coefficient (r²)	0.9989

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated by analyzing replicate quality control (QC) samples at four different concentration levels.

Intra-Day Accuracy and Precision (n=6)

Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Precision (%CV)
3 (LQC)	2.91	97.0	4.5
30 (LQC)	31.2	104.0	3.1
300 (MQC)	295.5	98.5	2.5
1500 (HQC)	1545	103.0	1.8

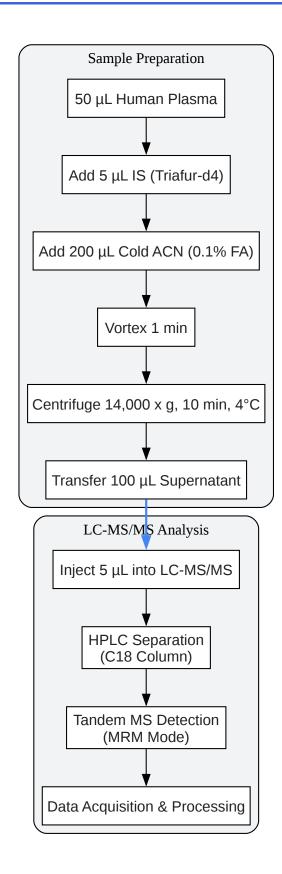
Inter-Day Accuracy and Precision (3 days, n=18)



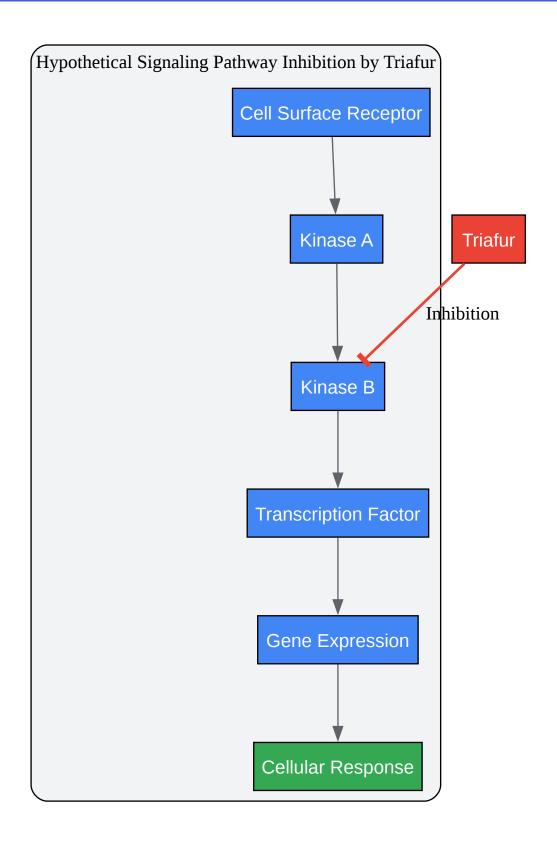
Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Precision (%CV)
3 (LQC)	2.98	99.3	5.2
30 (LQC)	30.9	103.0	4.2
300 (MQC)	297.6	99.2	3.1
1500 (HQC)	1530	102.0	2.4

Visualizations









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